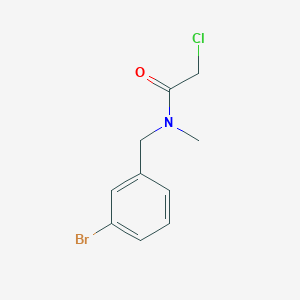

N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide

Descripción

Contextualization within the Class of Halogenated Acetamides

Halogenated acetamides are a class of organic compounds that feature an acetamide (B32628) group where one or more hydrogen atoms on the methyl group have been replaced by halogens. These compounds are of significant interest in various fields, including medicinal chemistry and materials science, due to the unique chemical properties imparted by the halogen atoms. The presence of halogens can influence the molecule's reactivity, lipophilicity, and ability to form halogen bonds, which are non-covalent interactions that can play a crucial role in molecular recognition and self-assembly. acs.org

N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide fits within this class due to the presence of a chlorine atom on the acetyl group. Halogenated acetamides are recognized for their utility as intermediates in organic synthesis and as building blocks for more complex molecules. researchgate.net Research has shown that the nature of the halogen and the substitution pattern on the acetamide and its N-substituents can significantly modulate the compound's biological and chemical properties.

Structural Significance of the Benzyl (B1604629) Bromide and Chloroacetamide Functional Groups

The structure of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide incorporates two key functional groups that define its chemical behavior: the 3-bromobenzyl group and the 2-chloro-N-methyl-acetamide group.

The benzyl bromide moiety consists of a benzene (B151609) ring substituted with a bromomethyl group. wikipedia.org Benzyl halides, in general, are important reagents in organic synthesis, often used to introduce the benzyl protecting group for alcohols, amines, and carboxylic acids. wikipedia.orgcommonorganicchemistry.comnbinno.com The benzyl group is valued for its relative stability under a variety of reaction conditions and its straightforward removal. The bromine atom on the benzene ring in the meta position further modifies the electronic properties of the aromatic ring.

The chloroacetamide functional group is a reactive moiety due to the presence of the chlorine atom alpha to the carbonyl group. This makes the carbon atom susceptible to nucleophilic substitution reactions. acs.orgnih.gov Chloroacetamides are known to react with various nucleophiles, such as thiols, which is a property exploited in bioconjugation chemistry to link molecules to cysteine residues in proteins. acs.orgwuxibiology.com The reactivity of the chloroacetamide group can be influenced by the substituents on the nitrogen atom. nih.govwuxibiology.com

The combination of these two functional groups in a single molecule suggests a dual reactivity, making it a potentially versatile tool in the synthesis of more complex chemical structures.

Overview of Academic Research Trends on N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide and Related Structural Motifs

While specific research focusing exclusively on N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide is not extensively documented in publicly available literature, the broader structural motifs it contains are the subject of ongoing academic investigation.

Research trends in halogenated compounds continue to grow, particularly in medicinal chemistry where halogenation is a common strategy to enhance the pharmacological properties of drug candidates. nih.gov The study of halogen bonding and its role in protein-ligand interactions is an active area of research. acs.org

N-benzyl acetamides and their derivatives are frequently synthesized and evaluated for a range of biological activities. The benzyl group can confer hydrophobicity and engage in pi-stacking interactions, which can be important for binding to biological targets. nih.gov

The chloroacetamide moiety is a well-established reactive group for covalent modification of biomolecules. acs.org Research continues to explore its use in the development of covalent inhibitors and chemical probes for studying biological systems. The reactivity of chloroacetamides toward various nucleophiles is a subject of both experimental and computational studies. wuxibiology.com

Collectively, the research on these related structural motifs indicates that N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide could be a valuable intermediate or a target molecule in fields such as medicinal chemistry, chemical biology, and materials science. Its synthesis and reactivity studies would likely draw upon the well-established chemistry of benzyl halides and chloroacetamides.

Data Tables

Table 1: Properties of Related Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide | 1183805-29-9 | C10H11BrClNO | 276.56 |

| Benzyl bromide | 100-39-0 | C7H7Br | 171.03 |

| N-(3-bromobenzyl)acetamide | 337535-82-7 | C9H10BrNO | 228.09 |

| N-Benzyl-2-bromo-N-methylacetamide | 73391-96-5 | C10H12BrNO | Not Available |

| 2-Chloro-N-(3-chlorobenzyl)-N-methylacetamide | 39086-64-1 | C10H11Cl2NO | 232.11 |

Note: Data for N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide is based on available chemical database information. chemicalbook.com Data for other compounds are for comparative purposes. wikipedia.orgnih.govsigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-chloro-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-13(10(14)6-12)7-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUBBOUIRLWGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Br)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 3 Bromo Benzyl 2 Chloro N Methyl Acetamide

Established Synthetic Routes for N-Substituted Haloacetamides

The synthesis of N-substituted haloacetamides, such as N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide, traditionally relies on two main strategies: the condensation of an amine with a haloacetyl chloride and the alkylation of a pre-formed amide.

Condensation Reactions involving Chloroacetyl Chloride and Amines

A primary and widely employed method for the synthesis of N-substituted 2-chloroacetamides is the direct condensation of a secondary amine with chloroacetyl chloride. ijpsr.infonih.gov This reaction, a type of nucleophilic acyl substitution, is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. Various bases can be employed, including tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. researchgate.net The choice of solvent is also crucial and can range from dichloromethane (B109758) to aqueous biphasic systems under Schotten-Baumann conditions. researchgate.net

The general reaction scheme for this approach is as follows:

R1(R2)NH + ClCOCH2Cl → R1(R2)NCOCH2Cl + HCl

In the context of synthesizing N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide, this would involve the reaction of N-methyl-1-(3-bromophenyl)methanamine with chloroacetyl chloride.

A variety of reaction conditions have been reported for the chloroacetylation of amines, highlighting the versatility of this method. The reaction can often be carried out at room temperature, with reaction times varying from a few hours to overnight. ijpsr.info The progress of the reaction is typically monitored by thin-layer chromatography. ijpsr.info

Alkylation Reactions at the Amide Nitrogen Center

For the synthesis of the target compound, this would entail the N-alkylation of N-methyl-2-chloroacetamide with a 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide). Strong bases such as sodium hydride are often required to generate the amidate anion. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF).

The general scheme for this alkylation is:

R1NHCOCH2Cl + Base + R2-X → R1(R2)NCOCH2Cl + Base-H+ + X-

While this method is a staple in organic synthesis, controlling the site of alkylation (N- vs. O-alkylation) can sometimes be a challenge, although N-alkylation is generally favored for amides. researchgate.net

Synthesis of Key Precursors for N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide

Preparation of N-Methyl-2-chloroacetamide

N-methyl-2-chloroacetamide is a crucial intermediate that can be synthesized through the reaction of methylamine (B109427) with chloroacetyl chloride. Typically, methylamine hydrochloride is used as the starting material, and a base, such as sodium carbonate, is added to liberate the free methylamine in situ. The reaction is often performed in an aqueous medium, and the product can be extracted with an organic solvent.

A representative procedure involves dissolving methylamine hydrochloride and sodium carbonate in water, followed by the addition of chloroacetyl chloride. The mixture is stirred at room temperature, and after completion, the product is isolated by extraction.

| Reactants | Reagents | Solvent | Product |

| Methylamine hydrochloride, Chloroacetyl chloride | Sodium Carbonate | Water | N-Methyl-2-chloroacetamide |

Synthesis of Substituted 3-Bromobenzyl Amine Derivatives

The synthesis of the N-(3-bromobenzyl) moiety can be achieved through various methods. A common approach is the reductive amination of 3-bromobenzaldehyde (B42254) with methylamine. This reaction involves the initial formation of an imine, which is then reduced in situ to the corresponding secondary amine, N-methyl-1-(3-bromophenyl)methanamine. Common reducing agents for this transformation include sodium borohydride.

Alternatively, 3-bromobenzyl bromide can be reacted with an excess of methylamine to produce the desired secondary amine, although the formation of tertiary amine byproducts is a possibility that needs to be controlled.

Advanced Coupling Reactions in Constructing the N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide Framework

Modern synthetic organic chemistry offers a range of advanced coupling reactions that can be applied to the construction of the N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide framework, often providing milder and more efficient alternatives to traditional methods.

Catalytic N-alkylation of amides using alcohols as alkylating agents represents a green and atom-economical approach. nih.gov This "borrowing hydrogen" methodology involves the catalytic dehydrogenation of an alcohol to an aldehyde, which then undergoes condensation with the amide, followed by hydrogenation of the resulting intermediate. For the target molecule, N-methyl-2-chloroacetamide could potentially be reacted with 3-bromobenzyl alcohol in the presence of a suitable transition metal catalyst, such as one based on cobalt. nih.gov

Copper- and palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for C-N bond formation. acs.orgnih.gov For instance, a copper-catalyzed N-arylation/alkylation could potentially be adapted for the synthesis. While typically used for forming aryl-nitrogen bonds, modifications of these catalytic systems could enable the coupling of a benzyl-type electrophile with an amide.

Reductive amination, as mentioned for precursor synthesis, can also be considered an advanced one-pot strategy for the direct synthesis of the final amine precursor. ias.ac.inuantwerpen.be Furthermore, innovative methods for amide bond formation continue to be developed, which could offer alternative pathways. nih.govacs.org These advanced methods often provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions compared to more traditional approaches.

Palladium-Catalyzed Cross-Coupling Methods for Benzyl (B1604629) Bromide Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines and aryl or alkyl halides. wikipedia.org While classically applied to aryl halides, its scope has expanded to include benzyl halides. The synthesis of the target compound would involve the coupling of 3-bromobenzyl bromide with N-methyl-2-chloroacetamide. The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the benzyl bromide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and subsequent reductive elimination to yield the N-benzylated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Key to the success of this reaction is the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed. For the coupling of benzyl bromides, ligands such as XPhos have been shown to be effective in similar amination reactions. digitellinc.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Benzyl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 90-110 | High |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | Moderate to High |

This table presents typical conditions for related reactions; specific optimization for N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide would be required.

Stille Coupling: The Stille reaction is a versatile palladium-catalyzed cross-coupling for C-C bond formation between an organostannane (organotin) reagent and an organic halide. harvard.eduwiley-vch.de While not directly forming the C-N bond required for the final product, Stille coupling is highly relevant for the functionalization of the benzyl bromide precursor. For instance, if a derivative of the target molecule with a different substituent at the 3-position of the benzyl ring were desired, the 3-bromo group could be replaced using a Stille coupling. The reaction of 3-bromobenzyl bromide with an appropriate organostannane (e.g., vinyltributyltin or aryltributyltin) in the presence of a palladium catalyst would yield a functionalized benzyl bromide, which could then be carried forward to the N-alkylation step. harvard.edu The reaction is known for its tolerance of a wide variety of functional groups. wiley-vch.de

Copper-Mediated Reaction Pathways

Copper-catalyzed or mediated reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for C-N bond formation. These methods can be applied to the N-alkylation of amides with benzyl halides. The protocol typically involves a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand and a base. nih.gov

For the synthesis of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide, a copper-mediated pathway would involve the reaction of N-methyl-2-chloroacetamide with 3-bromobenzyl bromide. The mechanism is believed to involve the formation of a copper-amido intermediate, which then reacts with the benzyl bromide. These reactions can often be performed under milder conditions compared to some palladium-catalyzed systems. nih.gov

Optimization and Green Chemistry Aspects of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide Synthesis

Optimizing the synthesis of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide involves maximizing yield and purity while minimizing environmental impact. This encompasses catalyst efficiency, reaction conditions, and the pursuit of stereoselective methods where applicable.

Catalysis and Reaction Kinetics Investigations

The efficiency of both palladium and copper-catalyzed reactions is highly dependent on the catalyst system and reaction conditions. Kinetic studies of related Buchwald-Hartwig aminations have shown that the rate-determining step can vary depending on the specific substrates, ligand, and base used. organic-chemistry.org For example, reductive elimination is often faster from three-coordinate palladium complexes than from four-coordinate ones. wikipedia.org Understanding these kinetics allows for the rational selection of ligands and conditions to accelerate the reaction and suppress side reactions, such as the beta-hydride elimination that can occur with certain substrates. wikipedia.org In copper-catalyzed systems, mechanistic studies suggest that the reaction can proceed via different pathways, and understanding the role of the catalyst and additives is crucial for optimization. ionike.com

Solvent Selection and Reaction Condition Optimization

The choice of solvent is critical for reaction success, influencing solubility, reaction rates, and even the catalytic pathway. wikipedia.org In N-alkylation reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are common. acsgcipr.org However, from a green chemistry perspective, these solvents are often undesirable. rsc.org Modern approaches favor more sustainable alternatives such as higher boiling point alcohols (e.g., butanol), or even performing reactions in water or under solvent-free conditions. acsgcipr.orggalaxypub.co The selection of a "green" solvent must be balanced with its effect on the reaction rate and yield. For instance, protic solvents can sometimes hinder reactions involving strong nucleophiles by solvating them. wikipedia.org

Optimization also involves screening bases (e.g., carbonates like Cs₂CO₃ vs. alkoxides like NaOtBu), temperature, and concentration. A well-designed optimization study can significantly improve the efficiency and sustainability of the synthesis. nih.gov

Table 2: Comparison of Solvents for N-Alkylation Reactions

| Solvent | Type | Green Chemistry Considerations | Typical Application Notes |

|---|---|---|---|

| Toluene | Aromatic | Volatile, petroleum-derived. | Commonly used in Pd-catalyzed couplings. nih.gov |

| Dioxane | Ether | Peroxide-forming, suspected carcinogen. | Effective for many cross-coupling reactions. libretexts.org |

| DMF, NMP | Polar Aprotic | High boiling, reproductive toxicity concerns. rsc.org | Excellent solvating properties, but being phased out. acsgcipr.org |

| Acetonitrile | Polar Aprotic | Lower toxicity than DMF/NMP, but still a VOC. | Good alternative for lower temperature reactions. |

| 2-Butanol | Protic | More benign than many aprotic solvents. | Can be a good "green" alternative. acsgcipr.org |

Diastereoselective and Enantioselective Synthesis Approaches

While N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide is an achiral molecule, the development of stereoselective methods is crucial for synthesizing chiral analogues or derivatives, which are often of interest in medicinal chemistry. nih.gov

An enantioselective synthesis could be achieved by using a chiral catalyst system. For instance, a palladium catalyst paired with a chiral phosphine ligand (e.g., a derivative of BINAP) can induce asymmetry in C-N bond-forming reactions. libretexts.org Similarly, copper(II) catalysts combined with chiral ligands, such as bis(oxazolines) (Box), have been successfully used in enantioselective aza-Friedel-Crafts reactions to produce chiral benzylamines. nih.gov

Another approach involves a diastereoselective reaction, where a chiral auxiliary is attached to one of the starting materials. This auxiliary would direct the bond formation to create one diastereomer preferentially, and the auxiliary could be removed in a subsequent step. These advanced methods allow for the precise control of stereochemistry, which is a fundamental goal in modern organic synthesis. nih.gov

Chemical Reactivity and Transformation Studies of N 3 Bromo Benzyl 2 Chloro N Methyl Acetamide

Reactivity Profile of the Chloroacetamide Moiety

The chloroacetamide portion of the molecule is characterized by two main sites of reactivity: the electrophilic α-chloro carbon and the amide bond.

Nucleophilic Substitution Reactions at the α-Chloro Carbon

The α-carbon of the chloroacetamide group is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom. This facilitates the displacement of the chloride ion, a good leaving group. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of this chlorine atom by various nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net These reactions typically proceed through a standard bimolecular nucleophilic substitution (S_N2) mechanism.

In this mechanism, the nucleophile directly attacks the α-carbon, leading to a transient pentacoordinate transition state. Simultaneously, the carbon-chlorine bond breaks, resulting in the inversion of stereochemistry at the α-carbon (if chiral) and the formation of the substituted product and a chloride ion. The rate of this reaction is influenced by the strength of the nucleophile and the reaction conditions. For instance, studies on α-chloroacetanilides with benzylamines indicate a stepwise mechanism where a zwitterionic tetrahedral intermediate is formed, and the rate-limiting step is the expulsion of the chloride leaving group. nih.gov

Interactive Table: Examples of Nucleophilic Substitution at the α-Chloro Carbon

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen | Sodium ethoxide (NaOEt) | α-ethoxy-N-(3-bromobenzyl)-N-methyl-acetamide |

| Nitrogen | Ammonia (NH₃) | α-amino-N-(3-bromobenzyl)-N-methyl-acetamide |

| Sulfur | Sodium thiophenoxide (NaSPh) | N-(3-bromobenzyl)-N-methyl-α-(phenylthio)acetamide |

Hydrolysis and Degradation Mechanisms of the Amide Bond

The amide bond in N-(3-bromo-benzyl)-2-chloro-N-methyl-acetamide can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. The stability of the amide bond makes this process generally slower than substitution at the α-chloro carbon and often requires elevated temperatures. psu.edu

Under basic conditions, the hydrolysis typically follows a base-mediated (B_AC2) mechanism. acs.org This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses, cleaving the carbon-nitrogen bond to yield a carboxylate salt and N-(3-bromobenzyl)-N-methylamine. acs.orgyoutube.com

Acid-catalyzed hydrolysis proceeds via an acid-mediated amide cleavage mechanism (A_AC2). acs.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine lead to the formation of 2-chloroacetic acid and the corresponding protonated amine. The hydrolysis rates are pH-dependent, with increased rates observed at both low and high pH values. psu.edu

The degradation of related chloroacetamide herbicides in the environment often occurs through microbial metabolism, involving enzymes such as amidases and hydrolases that facilitate the cleavage of the amide bond. nih.govresearchgate.netbohrium.com

Interactive Table: Amide Hydrolysis Products

| Condition | Catalyst | Products |

|---|---|---|

| Basic | Sodium Hydroxide (NaOH) | 2-chloroacetate salt, N-(3-bromobenzyl)-N-methylamine |

Reactivity of the 3-Bromobenzyl Subunit

The 3-bromobenzyl portion of the molecule offers two key reactive sites: the bromine atom attached to the aromatic ring and the benzylic carbon.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Bromine Position

The carbon-bromine bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. unistra.frnobelprize.org

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.com The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the organoboron reagent (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov

The Heck-Mizoroki reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orgorganic-chemistry.org The mechanism also starts with the oxidative addition of the aryl bromide to Pd(0). The resulting complex then coordinates with the alkene, followed by migratory insertion of the alkene into the palladium-aryl bond. A final β-hydride elimination step forms the substituted alkene product, and the catalyst is regenerated. rsc.orgnih.gov

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Example (with Phenylboronic Acid or Styrene) |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-methyl-N-(3-phenylbenzyl)-2-chloro-acetamide |

Nucleophilic Displacement Reactions at the Benzylic Carbon

The benzylic carbon—the carbon atom directly attached to the aromatic ring—is another site of reactivity. While it does not have a leaving group in the parent molecule, its C-H bonds are activated. Reactions directly at this carbon would typically require prior functionalization, for example, through free-radical bromination using N-bromosuccinimide (NBS) to form N-(3-bromo-1-bromobenzyl)-2-chloro-N-methyl-acetamide. libretexts.orgmasterorganicchemistry.com

Once a leaving group is installed at the benzylic position, it becomes highly reactive towards nucleophilic substitution. This enhanced reactivity is due to the ability of the adjacent aromatic ring to stabilize the transition states of both S_N1 and S_N2 reactions. chemistrysteps.com

In an S_N1 reaction, the departure of the leaving group forms a resonance-stabilized benzylic carbocation. chemistrysteps.comyoutube.com In an S_N2 reaction, the p-orbitals of the aromatic ring can overlap with the p-orbitals in the transition state, lowering its energy. youtube.com The choice between S_N1 and S_N2 pathways depends on the substrate, nucleophile, and solvent. youtube.com

Intramolecular Cyclization Reactions and Ring Formation Pathways

The presence of two distinct electrophilic centers (the α-chloro carbon and the aryl bromide) and the flexible linker connecting them allows for the possibility of intramolecular cyclization reactions to form new heterocyclic structures. Such reactions are fundamental in the synthesis of complex nitrogen-containing molecules. ub.edu

A potential pathway could involve a tandem reaction. First, a nucleophilic group could be introduced onto the aromatic ring, ortho to the benzyl (B1604629) group (at the 2- or 4-position), via a palladium-catalyzed coupling reaction. For example, a Suzuki coupling could introduce a boronic acid which is then oxidized to a hydroxyl group. This newly installed nucleophile could then attack the electrophilic α-chloro carbon in an intramolecular S_N2 reaction, leading to the formation of a seven-membered ring.

Alternatively, under basic conditions, intramolecular cyclization of related N-substituted chloroacetamides can lead to various heterocyclic systems. researchgate.net For example, treatment of N-(3-oxoalkyl)chloroacetamides with a base can result in an intramolecular Darzens reaction to form epoxypiperidin-2-ones. nih.govresearchgate.net While N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide lacks the internal nucleophile for such a direct cyclization, it highlights the propensity of the chloroacetamide moiety to participate in ring-forming reactions when a suitable intramolecular partner is present. nih.gov

Redox Chemistry and Electrophilic/Nucleophilic Characteristics of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide

The chemical behavior of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide is fundamentally dictated by the interplay of its constituent functional groups: the bromo-substituted benzyl ring, the tertiary amide, and the chloro-acetyl group. These structural features impart distinct redox, electrophilic, and nucleophilic characteristics to the molecule, governing its reactivity and potential transformation pathways.

Redox Chemistry:

Currently, there is a notable absence of specific experimental data in the scientific literature detailing the redox chemistry of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide. Electrochemical studies to determine its reduction and oxidation potentials have not been reported. However, a theoretical consideration of its structure allows for predictions regarding its potential behavior in redox reactions.

The presence of two halogen atoms, bromine on the aromatic ring and chlorine on the acetyl group, suggests that the compound is more likely to undergo reduction than oxidation. The carbon-halogen bonds (C-Br and C-Cl) are potential sites for reductive cleavage under suitable conditions, such as with dissolving metals, specific metal catalysts, or electrochemical reduction. The aromatic ring could also be reduced under forcing conditions, though this is generally more difficult.

Conversely, the molecule lacks easily oxidizable groups. The amide functionality is generally stable to oxidation, and the benzene (B151609) ring is somewhat deactivated by the presence of the electron-withdrawing bromo and N-acetylmethyl groups. Therefore, oxidation of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide would likely require harsh oxidizing agents.

Electrophilic and Nucleophilic Characteristics:

The electrophilic and nucleophilic nature of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide is more clearly defined and is central to its chemical reactivity.

Electrophilic Character:

The most significant electrophilic center in the molecule is the α-carbon of the acetyl group, which is bonded to the highly electronegative chlorine atom. This C-Cl bond is polarized, rendering the carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. This reactivity is a well-documented characteristic of N-aryl-2-chloroacetamides, which readily undergo nucleophilic substitution reactions where the chlorine atom is displaced. researchgate.net

The carbonyl carbon of the amide group also possesses electrophilic character due to the polarization of the C=O bond. However, the resonance delocalization of the nitrogen lone pair onto the carbonyl group reduces its electrophilicity compared to the α-carbon.

The aromatic ring, substituted with an electron-withdrawing bromine atom, is also an electrophilic site, particularly for nucleophilic aromatic substitution. However, such reactions typically require strong nucleophiles and forcing conditions.

Nucleophilic Character:

The potential for N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide to act as a nucleophile is limited. The lone pair of electrons on the amide nitrogen atom is delocalized into the adjacent carbonyl group through resonance, which significantly diminishes its nucleophilicity. While the oxygen atom of the carbonyl group has lone pairs, its nucleophilicity is also attenuated by this resonance.

The bromine atom on the benzyl group possesses lone pairs of electrons, but its nucleophilicity is negligible in this context. The π-electron system of the aromatic ring could potentially act as a nucleophile in certain reactions, such as electrophilic aromatic substitution, but the presence of the electron-withdrawing bromine atom and the N-acetylmethyl substituent deactivates the ring towards such reactions.

Summary of Reactive Sites:

The following table summarizes the key reactive sites within N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide and their dominant chemical characteristics.

| Reactive Site | Functional Group | Dominant Characteristic | Plausible Reactions |

| α-Carbon | Chloro-acetyl | Highly Electrophilic | Nucleophilic Substitution |

| Carbonyl Carbon | Amide | Electrophilic | Nucleophilic Acyl Addition/Substitution |

| Aromatic Ring | Bromo-benzyl | Electrophilic | Nucleophilic Aromatic Substitution |

| Amide Nitrogen | Amide | Weakly Nucleophilic | Limited reactivity due to resonance |

Chemical Transformation Studies:

The pronounced electrophilicity of the α-carbon in the chloro-acetyl moiety is the primary driver of the chemical transformations of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide. Numerous studies on analogous N-substituted chloroacetamides have demonstrated their utility as building blocks in organic synthesis through reactions with a variety of nucleophiles. researchgate.net

These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the α-carbon, leading to the displacement of the chloride ion. A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to introduce new functional groups at this position. This reactivity allows for the construction of more complex molecular architectures and the synthesis of diverse heterocyclic compounds.

Advanced Spectroscopic and Structural Characterization of N 3 Bromo Benzyl 2 Chloro N Methyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR Spectral Analysis.

¹H NMR (Proton NMR) spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide. The expected spectrum would show distinct signals for the protons of the N-methyl group, the benzylic methylene (B1212753) (CH₂) group, the aromatic protons on the bromobenzyl ring, and the methylene (CH₂) group of the chloroacetamide moiety. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with adjacent protons) would allow for the complete assignment of the proton framework of the molecule.

¹³C NMR (Carbon-13 NMR) spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the functional group and hybridization of each carbon atom. For N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide, signals would be expected for the carbonyl carbon of the amide, the carbons of the N-methyl and N-benzyl groups, the aromatic carbons of the bromophenyl ring, and the carbon of the chloromethyl group.

Hypothetical NMR Data for N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide:

| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity | |

| N-CH₃ | 3.0 - 3.2 | s |

| N-CH₂-Ar | 4.6 - 4.8 | s |

| CO-CH₂-Cl | 4.1 - 4.3 | s |

| Aromatic-H | 7.2 - 7.6 | m |

| C=O | - | - |

Note: This table presents hypothetical data based on typical chemical shifts for similar functional groups and is for illustrative purposes only.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC).

To unambiguously assign all proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons in the benzyl (B1604629) and chloroacetyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of carbon signals based on their attached, and already assigned, proton signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis.nih.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would confirm its elemental composition (C10H11BrClNO). The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns for the molecular ion would be observed. The fragmentation pattern, resulting from the breakdown of the molecular ion in the mass spectrometer, would provide valuable structural information. Expected fragmentation pathways would include cleavage of the amide bond, loss of the benzyl group, and loss of the chloroacetyl group, leading to characteristic fragment ions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification.nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic groups, C-N stretching, and C-Cl and C-Br stretching vibrations.

Raman Spectroscopy , being complementary to IR spectroscopy, would also provide information on the vibrational modes. The aromatic ring vibrations are often strong in Raman spectra.

Hypothetical Vibrational Spectroscopy Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1630 - 1680 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Note: This table presents hypothetical data based on typical vibrational frequencies for the indicated functional groups.

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy, Elemental Analysis).

UV-Vis Spectroscopy would provide information about the electronic transitions within the molecule. The presence of the aromatic ring would be expected to give rise to absorption bands in the ultraviolet region of the electromagnetic spectrum.

Elemental Analysis would be used to determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and bromine in a purified sample of the compound. The experimentally determined percentages would be compared with the calculated theoretical values for the molecular formula C10H11BrClNO to confirm the purity of the sample.

Computational and Theoretical Investigations of N 3 Bromo Benzyl 2 Chloro N Methyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding a molecule's electronic properties and predicting its chemical behavior. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized ground-state geometry. tandfonline.comresearchgate.net This calculation yields crucial information about the molecule's structural parameters.

Key ground state properties that would be determined include bond lengths (e.g., C-N, C=O, C-Br, C-Cl), bond angles, and dihedral angles, which define the molecule's three-dimensional shape. mdpi.com Furthermore, properties such as the dipole moment and molecular electrostatic potential (MEP) would be calculated. The MEP map is particularly insightful as it illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. tandfonline.com

| Calculated Property | Significance for N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms. |

| Bond Lengths & Angles | Defines the precise molecular structure and potential strain. |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide, the spatial distribution of the HOMO and LUMO would be visualized. It is anticipated that the HOMO would be localized on the electron-rich regions, such as the bromine-substituted benzene (B151609) ring and the oxygen atom of the carbonyl group. The LUMO would likely be distributed around the electrophilic sites, such as the carbonyl carbon and the carbon atom attached to the chlorine.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

| Parameter | Definition | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons (nucleophilic site). |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons (electrophilic site). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

From the calculated HOMO and LUMO energy values, a set of global reactivity descriptors can be derived to quantify the chemical behavior of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide. These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Key descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Approximated from the energies of the HOMO and LUMO, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Electronegativity (χ) : Measures the molecule's ability to attract electrons.

Chemical Hardness (η) : Indicates resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. Chloroacetamides are known alkylating agents, and this index would quantify that reactivity. researchgate.netnih.gov

These parameters offer a comprehensive profile of the molecule's reactivity, complementing the insights from FMO analysis.

| Reactivity Descriptor | Formula | Interpretation |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud; related to stability. |

| Chemical Potential (μ) | -(I + A) / 2 | "Escaping tendency" of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity of the species to accept electrons. |

Conformational Analysis and Molecular Dynamics Simulations

N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide possesses several rotatable single bonds, particularly around the amide nitrogen and the benzyl (B1604629) group. This flexibility means the molecule can exist in multiple spatial arrangements, or conformations.

Conformational analysis would be performed to identify the most stable low-energy conformers. scielo.br This typically involves systematically rotating the key dihedral angles and calculating the potential energy at each step to map out the potential energy surface. Such studies on related N-benzyl amides have shown that the rotational barrier around the C-N amide bond is significant, leading to distinct and stable conformers. researchgate.net

Molecular Dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent like water or chloroform. acs.org An MD simulation tracks the movements of all atoms in the system, offering insights into the molecule's flexibility, conformational transitions, and interactions with surrounding solvent molecules. For a halogenated compound, MD simulations can reveal important details about interactions like halogen bonding. nih.govnih.gov

In Silico Modeling of Interactions with Non-Biological Targets or Material Surfaces

Computational modeling can predict how N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide might interact with various non-biological materials. This is relevant for applications in materials science, environmental chemistry, and chromatography.

For instance, simulations could model the adsorption and interaction of the molecule on surfaces like:

Graphene or Carbon Nanotubes: To explore its potential use in novel composite materials or as a functionalizing agent.

Silica or Alumina Surfaces: To predict its retention behavior in liquid chromatography, which is essential for purification and analysis.

Metallic Surfaces (e.g., iron or copper): To investigate its potential as a corrosion inhibitor, where the molecule could form a protective layer on the metal surface. The heteroatoms (N, O, Br, Cl) in the molecule would be expected to be key interaction points.

These simulations would typically involve docking the molecule onto the material surface and running MD simulations to analyze the interaction energies, orientation, and stability of the adsorbed molecule.

Prediction of Spectroscopic Parameters via Computational Methods

Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of a molecule, which can be invaluable for confirming its identity and structure when compared with experimental data. scielo.br

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. tandfonline.com These predicted spectra for the stable conformers of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide could be compared to experimental results to confirm its structural assignment. github.io

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The calculated IR spectrum would show characteristic peaks, such as the C=O stretch for the amide group (amide I band), the N-H bend (in secondary amides, though absent here), and vibrations associated with the bromo-substituted aromatic ring. acs.orgnih.gov This theoretical spectrum is a crucial aid in interpreting experimental IR data.

| Spectroscopy Type | Predicted Parameters | Purpose |

| NMR | ¹H and ¹³C Chemical Shifts (δ) | Structural verification by comparing calculated shifts to experimental data. |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) and Intensities | Identification of functional groups and confirmation of molecular structure. |

| UV-Visible | Electronic Transition Wavelengths (λmax) | Understanding electronic structure and predicting absorption properties. |

Derivatization and Analogue Synthesis Based on the N 3 Bromo Benzyl 2 Chloro N Methyl Acetamide Scaffold

Systematic Modification of the Chloroacetamide Moiety

The chloroacetamide portion of the molecule is characterized by a reactive carbon-chlorine bond, making it an excellent electrophilic site for nucleophilic substitution reactions. The chlorine atom acts as a good leaving group, facilitating the introduction of diverse functional groups. This reactivity is a cornerstone for creating analogues with varied physicochemical properties. researchgate.net

The primary route for modification is the SN2 reaction, where various nucleophiles displace the chloride ion. researchgate.net This approach allows for the formation of new carbon-heteroatom bonds.

Key Nucleophilic Substitution Reactions:

With O-Nucleophiles: Alcohols and phenols can react, typically under basic conditions, to form the corresponding ether linkages.

With N-Nucleophiles: Primary and secondary amines are effective nucleophiles that can displace the chlorine to yield aminoacetamide derivatives. This reaction is fundamental in building more complex structures. ijpsr.info

With S-Nucleophiles: Thiols and thiophenols readily react to form thioether bonds. Thioamides can also be synthesized through thionation reactions, for example, by using Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgorganic-chemistry.org

The table below summarizes the types of products that can be generated from the reaction of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Product Class |

| Oxygen (O) | Phenol (PhOH) | -O-Ph | Aryl Ether Acetamide (B32628) |

| Nitrogen (N) | Piperidine | -N(C₅H₁₀) | Aminoacetamide |

| Sulfur (S) | Thiophenol (PhSH) | -S-Ph | Thioether Acetamide |

| Sulfur (S) | Sodium Sulfide (Na₂S) | -SH (after workup) | Mercaptoacetamide |

These substitutions significantly alter the electronic and steric properties of the acetamide side chain, providing a direct method for analogue synthesis.

Functionalization and Substitution Reactions on the Bromobenzyl Ring

The bromobenzyl ring offers a second major site for derivatization, primarily through reactions involving the bromine atom or electrophilic substitution on the aromatic ring itself. The bromine atom is particularly valuable as it serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves coupling the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. youtube.comyoutube.com It is highly versatile and tolerates a wide range of functional groups, making it ideal for introducing new aryl or alkyl substituents at the 3-position of the benzyl (B1604629) ring. nih.govyoutube.comresearchgate.net

Sonogashira Coupling: This method couples the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. libretexts.orgwikipedia.org It is a powerful tool for synthesizing arylalkynes. ucsb.eduresearchgate.netorganic-chemistry.org The reaction typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine (primary or secondary). libretexts.orgwikipedia.orgorganic-chemistry.org It provides direct access to a diverse range of N-aryl derivatives that are otherwise difficult to synthesize. nih.govacsgcipr.org

The following table outlines key cross-coupling reactions applicable to the bromobenzyl moiety.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C(aryl)-C(aryl) | 3-Aryl-benzyl derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | C(aryl)-C(alkynyl) | 3-Alkynyl-benzyl derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand + Base | C(aryl)-N | 3-Amino-benzyl derivative |

Beyond cross-coupling, the aromatic ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new group.

Development of Diverse N-Substituted Acetamide Analogues

Building upon the reactions described in the previous sections, a vast library of diverse N-substituted acetamide analogues can be developed from the N-(3-bromo-benzyl)-2-chloro-N-methyl-acetamide scaffold. The synthesis of various N-aryl 2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amine. researchgate.net The chemical reactivity of these compounds is largely attributed to the ease with which the chlorine atom can be replaced by nucleophiles. researchgate.netresearchgate.net

By systematically varying the nucleophile that displaces the chlorine (Section 6.1) and altering the substituent at the 3-position of the benzyl ring (Section 6.2), a matrix of novel compounds can be generated. For instance, a Suzuki coupling could first replace the bromine with a pyridine (B92270) ring, followed by the substitution of the chlorine with morpholine, yielding a completely new chemical entity.

The table below illustrates a sample of the diverse analogues that can be synthesized from the parent scaffold.

| Modification at Bromobenzyl Ring (R¹) | Modification at Chloroacetamide Moiety (R²) | Resulting Analogue Structure |

| Phenyl (via Suzuki Coupling) | -N-Morpholinyl | N-Methyl-N-(3-phenyl-benzyl)-2-morpholino-acetamide |

| 4-Methoxyphenyl (via Suzuki Coupling) | -S-Ethyl | 2-(Ethylthio)-N-methyl-N-(3-(4-methoxyphenyl)-benzyl)-acetamide |

| Ethynyl (via Sonogashira Coupling) | -O-Phenyl | N-Methyl-N-(3-ethynyl-benzyl)-2-phenoxy-acetamide |

| Diphenylamino (via Buchwald-Hartwig) | -N-Piperidinyl | N-Methyl-N-(3-(diphenylamino)-benzyl)-2-piperidino-acetamide |

This strategic combination of reactions allows for fine-tuning of the molecule's properties, such as polarity, size, and hydrogen bonding capability, which is crucial in fields like medicinal chemistry and materials science. nih.gov

Combinatorial Chemistry Approaches for Scaffold Exploration

Combinatorial chemistry provides a high-throughput platform to rapidly generate large libraries of compounds from a common scaffold. nih.govpharmatutor.org The N-(3-bromo-benzyl)-2-chloro-N-methyl-acetamide scaffold is well-suited for such approaches due to its two orthogonal reaction sites.

A typical combinatorial strategy would involve a "split-and-pool" or parallel synthesis approach. wikipedia.orgyoutube.com

Parallel Synthesis Strategy:

Scaffold Preparation: Synthesize the core N-(3-bromo-benzyl)-N-methylamine intermediate.

First Diversification (Acylation): Aliquot the intermediate into a multi-well plate (e.g., 96-well format). To each well, add a different acyl chloride (R-COCl) or carboxylic acid (with a coupling agent) to generate a library of N-(3-bromo-benzyl)-N-methyl-amides.

Second Diversification (Substitution/Coupling): Each of these amide products can then be further diversified. For example, if the initial acylation was with chloroacetyl chloride, the resulting library of chloroacetamides could be reacted with a set of diverse nucleophiles (amines, thiols) in a parallel format. Alternatively, the bromo-benzyl group could be reacted with a library of boronic acids via Suzuki coupling.

This two-dimensional approach can generate thousands of unique compounds efficiently. For example, reacting the single chloroacetamide scaffold with 100 different nucleophiles would yield 100 distinct products. If one first creates 50 different analogues via Suzuki coupling on the bromobenzyl ring and then reacts each of those with 100 different nucleophiles, a library of 5,000 compounds is produced.

The table below conceptualizes a parallel synthesis library based on the scaffold.

| Nucleophile A | Nucleophile B | Nucleophile C | ...Nucleophile X | |

| Scaffold 1 (R¹=Br) | Product 1A | Product 1B | Product 1C | ...Product 1X |

| Scaffold 2 (R¹=Phenyl) | Product 2A | Product 2B | Product 2C | ...Product 2X |

| Scaffold 3 (R¹=Thienyl) | Product 3A | Product 3B | Product 3C | ...Product 3X |

| ...Scaffold Y | Product YA | Product YB | Product YC | ...Product YX |

Such libraries are invaluable for high-throughput screening in drug discovery and materials science, allowing for the rapid identification of compounds with desired properties. acs.org

Synthetic Utility of N 3 Bromo Benzyl 2 Chloro N Methyl Acetamide As a Key Intermediate

Role as a Precursor in Multi-Step Organic Synthesis

The primary role of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide in multi-step organic synthesis stems from the high reactivity of the α-chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a variety of functional groups by reaction with a wide range of nucleophiles, including amines, thiols, and alcohols. This versatility makes it a key precursor for creating a diverse library of compounds.

The general reaction scheme involves the displacement of the chloride by a nucleophile (Nu-), as depicted below:

General Nucleophilic Substitution Reaction

This reaction forms the basis for its utility in synthesizing a variety of more complex structures.

This foundational reaction allows chemists to couple the N-(3-bromo-benzyl)-N-methyl-acetamido moiety to other molecules, thereby constructing larger and more intricate chemical entities. The bromobenzyl group can be carried through several synthetic steps and can be functionalized at a later stage, for example, through cross-coupling reactions.

Applications in the Synthesis of Complex Organic Molecules

The utility of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide extends to the synthesis of various complex organic molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry and materials science. By choosing appropriate nucleophiles, a range of cyclic structures can be efficiently prepared. For instance, reaction with bifunctional nucleophiles can lead to the formation of piperazines, imidazoles, and other nitrogen-containing heterocycles.

While specific examples for N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide are not extensively documented in publicly available research, the reactivity of analogous N-benzyl-2-chloroacetamides is well-established. These compounds are known to be valuable precursors for a variety of complex molecular architectures.

| Precursor | Reactant | Resulting Compound Class | Reference |

| N-Benzyl-2-chloroacetamide | Arylpiperazines | 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides | |

| N-Benzyl-2-chloroacetamide | Imidazole | N-Benzyl-2-(1H-imidazol-1-yl)acetamide | |

| N-Benzyl-2-chloroacetamide | 8-Hydroxyquinoline | bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate |

Based on this established reactivity, N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide is a promising candidate for the synthesis of novel, biologically active molecules. The presence of the bromine atom on the phenyl ring also opens up possibilities for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, further expanding the molecular diversity that can be achieved from this intermediate.

Potential as an Intermediate in the Development of Agrochemicals

The chloroacetamide class of compounds has a well-documented history in the agrochemical industry, with many commercial herbicides belonging to this family. researchgate.netekb.eg These herbicides often work by inhibiting the elongation of very-long-chain fatty acids (VLCFAs) in susceptible plants. ekb.eg The synthesis of such herbicides frequently involves the reaction of a chloroacetyl chloride with a substituted aniline (B41778) or benzylamine (B48309) derivative.

Given its structure, N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide is a strong candidate as an intermediate in the synthesis of novel agrochemicals, particularly herbicides and fungicides. Research on other N-substituted chloroacetamides has demonstrated their potential as effective antimicrobial and herbicidal agents. ijpsr.infonih.govresearchgate.net For instance, certain benzamide (B126) derivatives have shown significant fungicidal and insecticidal activities. nih.govnih.govmdpi.com

The following table summarizes the biological activities of some related chloroacetamide derivatives, suggesting the potential applications of compounds derived from N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide.

| Compound Class | Biological Activity | Reference |

| N-Aryl-2-chloroacetamides | Herbicidal, Fungicidal, Disinfectant | researchgate.net |

| N-(Substituted Phenyl)-2-chloroacetamides | Antimicrobial | nih.gov |

| Chloroacetamide Derivatives | Herbicidal | ekb.egresearchgate.net |

| Benzamide Derivatives | Fungicidal, Insecticidal | nih.govnih.govmdpi.com |

The "3-bromo-benzyl" moiety could be a key structural feature in the design of new agrochemicals, potentially influencing their selectivity, efficacy, and environmental persistence.

Utility in the Preparation of Novel Materials or Polymers

While the primary applications of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide are in the synthesis of small organic molecules, its structure also suggests potential, albeit less explored, utility in materials science. The reactive chloroacetyl group could, in principle, be used to functionalize existing polymers or to act as a monomer in certain types of polymerization reactions.

For example, the chloroacetamide group could participate in substitution reactions with nucleophilic sites on a polymer backbone, thereby grafting the N-(3-bromo-benzyl)-N-methyl-acetamido group onto the material. This could be a method to impart specific properties, such as flame retardancy (due to the bromine atom) or altered surface characteristics, to the polymer.

Furthermore, while not a conventional monomer for common polymerization techniques like radical or condensation polymerization, the reactivity of the C-Cl bond could potentially be exploited in specialized polymerization processes. For instance, it could be involved in polyaddition reactions with multifunctional nucleophiles to form novel polymer architectures. However, it is important to note that this application is speculative and would require dedicated research and development. The synthesis of organochalcogenide compounds from related N-benzyl-2-chloroacetamides suggests the potential for creating materials with interesting thermal or electronic properties. ekb.eg

Q & A

Q. What synthetic routes are commonly employed for N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide, and how are intermediates characterized?

Answer: A typical synthesis involves coupling 3-bromo-benzylamine with 2-chloroacetyl chloride in the presence of a base like triethylamine. The reaction is carried out in anhydrous dichloromethane under nitrogen to minimize hydrolysis. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization relies on NMR (¹H/¹³C) and FT-IR to confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm). Mass spectrometry (ESI-MS) validates molecular weight .

Q. Which analytical techniques are prioritized for structural elucidation of this compound?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and stereochemistry. SHELX software (e.g., SHELXL for refinement) is widely used, with refinement parameters (R-factor < 0.05) ensuring accuracy .

- 2D NMR (COSY, HSQC): Assigns proton-proton coupling and carbon-proton correlations, distinguishing N-methyl (δ ~3.0 ppm) and chloroacetamide groups (δ ~4.2 ppm for CH₂Cl) .

- Elemental analysis: Validates purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How can researchers investigate the biological activity of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide, and what mechanistic insights are plausible?

Answer:

- In vitro assays: Screen against enzyme targets (e.g., proteases, kinases) using fluorescence-based activity assays. For example, chloroacetamides inhibit glutathione S-transferase in herbicide-resistant weeds, suggesting potential bioactivity .

- Cellular studies: Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines. Structural analogs like N-(2,5-dichlorophenyl)acetamides show DNA intercalation, which could guide mechanistic hypotheses .

- Molecular docking: Model interactions with biological targets (e.g., Trypanosoma brucei enzymes) using AutoDock Vina. Focus on halogen bonding (Br···O/N) and hydrophobic pockets .

Q. How should researchers address contradictions in spectral or crystallographic data during characterization?

Answer:

- Iterative refinement (XRD): If R-factor discrepancies arise, re-examine thermal displacement parameters (Ueq) and hydrogen bonding networks. SHELXL’s TWIN command can resolve twinning in crystals .

- Dynamic NMR experiments: For overlapping signals, variable-temperature NMR (e.g., 25°C to −40°C) slows molecular rotation, splitting peaks for accurate assignment .

- Cross-validation: Compare HPLC retention times with known standards and confirm via high-resolution MS to rule out impurities .

Q. What strategies optimize yield and selectivity in large-scale synthesis?

Answer:

- Solvent optimization: Replace dichloromethane with THF or DMF to enhance solubility of bromoaromatic intermediates.

- Catalytic additives: Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side products (e.g., N-methyl over-alkylation) .

- Flow chemistry: Continuous-flow reactors improve heat transfer and reaction control, achieving >80% yield with <5% impurities .

Methodological Considerations

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations (Gaussian 16): Model transition states for nucleophilic substitution (Cl⁻ displacement) or Suzuki-Miyaura coupling (Br–C activation). Fukui indices identify electrophilic/nucleophilic sites .

- Retrosynthetic analysis (ChemDraw): Fragment the molecule into 3-bromo-benzylamine and chloroacetyl chloride, prioritizing commercially available precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.